Boc-Cys(StBu)-OH

Overview

Description

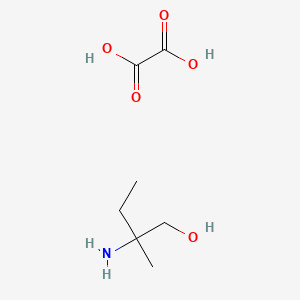

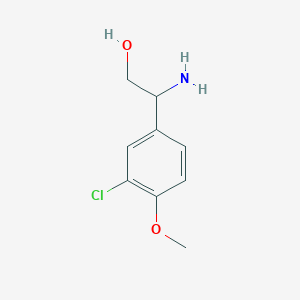

Boc-Cys(StBu)-OH: , also known as tert-butoxycarbonyl-S-tert-butyl-L-cysteine, is a derivative of the amino acid cysteine. It is commonly used in peptide synthesis as a protecting group for the thiol group of cysteine. Protecting groups are essential in synthetic chemistry to prevent unwanted reactions at specific functional groups during multi-step synthesis processes.

Mechanism of Action

Target of Action

Boc-Cys(StBu)-OH is a derivative of the amino acid cysteine, which is used in peptide synthesis. The primary targets of this compound are proteins and peptides that contain cysteine residues . The role of these targets is to facilitate the formation of disulfide bonds, which are crucial for the structural stability and function of many proteins .

Mode of Action

This compound interacts with its targets through a process known as native chemical ligation (NCL). In this process, this compound acts as a thioester surrogate, enabling the direct Fmoc-based solid phase synthesis of peptide a-thioesters . The interaction results in the formation of a new peptide bond, linking two peptide segments together .

Biochemical Pathways

The action of this compound primarily affects the biochemical pathways involved in protein synthesis and folding. By facilitating the formation of disulfide bonds, this compound influences the folding of proteins into their correct three-dimensional structures . This can have downstream effects on various biological processes, as the function of a protein is largely determined by its structure.

Pharmacokinetics

Its bioavailability would primarily depend on the method of administration and the specific context of its use .

Result of Action

The result of this compound’s action is the formation of peptide a-thioesters, which are key intermediates for the convergent synthesis of proteins . This can lead to the production of a wide range of proteins, including those that are difficult to generate by biologically controlled methods .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the kinetics of the native chemical ligation process . Additionally, the presence of other reactive groups can influence the selectivity of the reaction . Therefore, careful control of the reaction conditions is crucial for the successful use of this compound in peptide synthesis.

Biochemical Analysis

Biochemical Properties

Boc-Cys(StBu)-OH is primarily used in biochemical reactions to protect the thiol group of cysteine residues in peptides and proteins. The thiol group is highly reactive and can form disulfide bonds, which are essential for the structural stability and function of many proteins. By protecting the thiol group with a tert-butyl group, this compound prevents premature disulfide bond formation and other side reactions during peptide synthesis .

In biochemical reactions, this compound interacts with various enzymes and proteins involved in peptide synthesis. For example, it is used in solid-phase peptide synthesis (SPPS) to protect cysteine residues until the final deprotection step. The compound is also involved in the synthesis of complex disulfide-rich peptides and the semisynthesis of proteins .

Cellular Effects

This compound influences cellular processes by protecting cysteine residues in peptides and proteins, thereby ensuring the correct folding and function of these biomolecules. The compound’s role in preventing premature disulfide bond formation is crucial for maintaining the structural integrity of proteins and peptides during synthesis .

In cell signaling pathways, this compound can indirectly affect gene expression and cellular metabolism by ensuring the proper synthesis of signaling peptides and proteins. By protecting cysteine residues, the compound helps maintain the functionality of these biomolecules, which are essential for various cellular processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects by forming a stable bond with the thiol group of cysteine residues. This bond prevents the thiol group from participating in unwanted reactions, such as disulfide bond formation, during peptide synthesis. The protecting group can be removed under specific conditions, such as treatment with trifluoroacetic acid (TFA), to restore the thiol group’s reactivity .

The compound’s mechanism of action involves the selective protection and deprotection of cysteine residues, allowing for the controlled synthesis of peptides and proteins. This process is essential for the production of complex disulfide-rich peptides and the semisynthesis of proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard storage conditions, but it can degrade over time when exposed to moisture or high temperatures .

Long-term effects of this compound on cellular function have been observed in in vitro and in vivo studies. The compound’s stability and controlled deprotection are crucial for maintaining the integrity of synthesized peptides and proteins over time .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound effectively protects cysteine residues without causing adverse effects. At high doses, this compound may exhibit toxic or adverse effects, such as disrupting cellular function or causing oxidative stress .

Threshold effects have been observed in studies, where the compound’s protective effects are optimal within a specific dosage range. Beyond this range, the compound’s efficacy may decrease, and adverse effects may become more pronounced .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide and protein synthesis. The compound interacts with enzymes and cofactors involved in the protection and deprotection of cysteine residues. These interactions are essential for maintaining the correct structure and function of synthesized peptides and proteins .

The compound’s effects on metabolic flux and metabolite levels are primarily related to its role in protecting cysteine residues during synthesis. By preventing unwanted reactions, this compound ensures the proper synthesis and function of peptides and proteins involved in various metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions help localize and accumulate the compound in specific cellular compartments, where it can effectively protect cysteine residues .

The compound’s transport and distribution are crucial for its protective effects, as they ensure that this compound reaches the target cysteine residues in peptides and proteins. This localization is essential for maintaining the integrity of synthesized biomolecules .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its protective effects on cysteine residues. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles .

The compound’s activity and function are closely related to its subcellular localization, as it needs to be in proximity to the target cysteine residues to effectively protect them. This localization is essential for the controlled synthesis of peptides and proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butoxycarbonyl-S-tert-butyl-L-cysteine typically involves the protection of the amino and thiol groups of cysteine. The amino group is protected using the tert-butoxycarbonyl (Boc) group, while the thiol group is protected using the tert-butyl (StBu) group. The process involves the following steps:

Protection of the Amino Group: The amino group of cysteine is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Protection of the Thiol Group: The thiol group is protected by reacting it with tert-butyl bromide (tBuBr) in the presence of a base such as sodium hydride (NaH).

Industrial Production Methods: Industrial production of tert-butoxycarbonyl-S-tert-butyl-L-cysteine follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

Deprotection Reactions: The Boc and StBu protecting groups can be removed under specific conditions to yield free cysteine. The Boc group is typically removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA). The StBu group is removed using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution Reactions: The thiol group of cysteine can undergo substitution reactions with various electrophiles, leading to the formation of thioethers.

Common Reagents and Conditions:

Deprotection of Boc Group: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or methanol.

Deprotection of StBu Group: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous or organic solvents.

Major Products Formed:

Free Cysteine: After deprotection of both Boc and StBu groups.

Thioethers: Formed through substitution reactions involving the thiol group.

Scientific Research Applications

Chemistry: Tert-butoxycarbonyl-S-tert-butyl-L-cysteine is widely used in peptide synthesis, particularly in the solid-phase synthesis of peptides. It allows for the selective protection and deprotection of the thiol group, facilitating the synthesis of complex peptides with multiple cysteine residues.

Biology: In biological research, tert-butoxycarbonyl-S-tert-butyl-L-cysteine is used to study protein folding and disulfide bond formation. It serves as a model compound for investigating the role of cysteine residues in protein structure and function.

Medicine: In medicinal chemistry, tert-butoxycarbonyl-S-tert-butyl-L-cysteine is used in the synthesis of peptide-based drugs and therapeutic agents. It enables the incorporation of cysteine residues into peptides without unwanted side reactions.

Industry: In the pharmaceutical industry, tert-butoxycarbonyl-S-tert-butyl-L-cysteine is used in the large-scale synthesis of peptide drugs. It ensures the efficient and selective protection of cysteine residues during the synthesis process.

Comparison with Similar Compounds

- tert-butoxycarbonyl-S-acetamidomethyl-L-cysteine (Boc-Cys(Acm)-OH)

- tert-butoxycarbonyl-S-4-methoxybenzyl-L-cysteine (Boc-Cys(MBzl)-OH)

- tert-butoxycarbonyl-S-triphenylmethyl-L-cysteine (Boc-Cys(Trt)-OH)

Comparison:

- tert-butoxycarbonyl-S-acetamidomethyl-L-cysteine (Boc-Cys(Acm)-OH): The acetamidomethyl (Acm) group is used as a thiol protecting group. It is more stable than the StBu group and requires milder conditions for deprotection.

- tert-butoxycarbonyl-S-4-methoxybenzyl-L-cysteine (Boc-Cys(MBzl)-OH): The 4-methoxybenzyl (MBzl) group is another thiol protecting group. It is stable under acidic conditions but can be removed using mild oxidizing agents.

- tert-butoxycarbonyl-S-triphenylmethyl-L-cysteine (Boc-Cys(Trt)-OH): The triphenylmethyl (Trt) group is a bulky thiol protecting group. It provides steric protection to the thiol group and can be removed using acidic conditions.

Tert-butoxycarbonyl-S-tert-butyl-L-cysteine is unique due to the combination of the Boc and StBu protecting groups, which provide selective protection and deprotection of the amino and thiol groups, respectively. This makes it a valuable compound in peptide synthesis and related research applications.

Properties

CAS No. |

30044-61-2 |

|---|---|

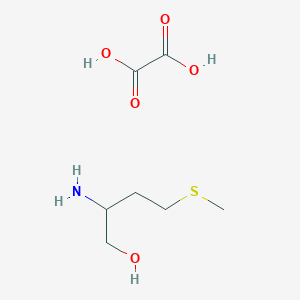

Molecular Formula |

C12H23NO4S2 |

Molecular Weight |

309.5 g/mol |

IUPAC Name |

3-(tert-butyldisulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C12H23NO4S2/c1-11(2,3)17-10(16)13-8(9(14)15)7-18-19-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15) |

InChI Key |

PPQRALRLGBAWHD-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NC(CSSC(C)(C)C)C(=O)O |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CSSC(C)(C)C)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSSC(C)(C)C)C(=O)O |

sequence |

X |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

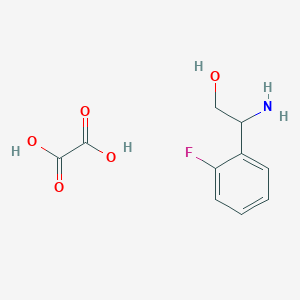

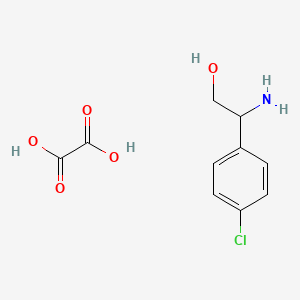

![2-Amino-2-[4-(methylthio)phenyl]ethanol](/img/structure/B1286317.png)